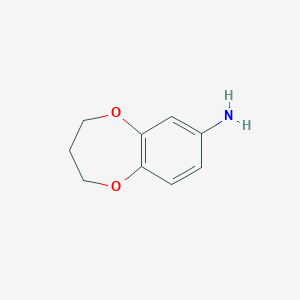

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLCICVRAPEYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379637 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-34-2 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Foreword: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures," a testament to their ability to interact with multiple biological targets. The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a prominent member of this class, with derivatives exhibiting a wide array of biological activities, including bronchodilatory effects. The introduction of a primary amine at the 7-position, yielding 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, provides a critical handle for synthetic elaboration, opening a gateway to a diverse chemical space for drug discovery and development. This guide offers a comprehensive overview of the synthesis and detailed characterization of this valuable intermediate, tailored for researchers and scientists in the pharmaceutical and allied industries.

Strategic Synthesis: A Three-Step Approach to the Target Amine

The most logical and widely applicable synthetic route to this compound commences with the construction of the benzodioxepin core, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine. This strategy is both efficient and allows for large-scale production.

Step 1: Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational step involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages. In this case, catechol is reacted with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane, in the presence of a base.

-

Causality of Experimental Choices:

-

Catechol and 1,3-Dibromopropane: Catechol provides the benzene ring and the two oxygen atoms, while 1,3-dibromopropane acts as the three-carbon linker to form the seven-membered dioxepine ring.[1]

-

Base (e.g., Potassium Carbonate): A base is essential to deprotonate the hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions required for the SN2 reaction with 1,3-dibromopropane.

-

Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to facilitate the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free to attack the electrophile.

-

Step 2: Regioselective Nitration

The second step is an electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the benzodioxepin ring. The ether oxygens are ortho-, para-directing activators, making the 7-position (para to one of the oxygens) a primary site for substitution.

-

Causality of Experimental Choices:

-

Nitrating Mixture (Nitric Acid and Sulfuric Acid): This classic combination generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary to overcome the aromaticity of the benzene ring.

-

Controlled Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and minimize the formation of dinitrated and other side products.

-

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the target primary amine. Several reducing agents can accomplish this transformation.

-

Causality of Experimental Choices:

-

Reducing Agent (e.g., Tin(II) Chloride, Catalytic Hydrogenation): Tin(II) chloride in the presence of a strong acid like HCl is a common and effective method for the reduction of aromatic nitro compounds. Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) offers a cleaner reduction pathway. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

-

Visualizing the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of the title compound.

Materials and Reagents

-

Catechol

-

1,3-Dibromopropane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Nitric Acid (fuming)

-

Sulfuric Acid (concentrated)

-

Tin(II) Chloride Dihydrate

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

-

Magnesium Sulfate (anhydrous)

Step-by-Step Procedure

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

-

To a stirred solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,4-dihydro-2H-1,5-benzodioxepine as a colorless oil or low-melting solid.

Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

-

Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the benzodioxepine, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid to obtain 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a pale yellow solid.[2]

Step 3: Synthesis of this compound

-

To a stirred suspension of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

-

Heat the mixture to reflux (approximately 78 °C).

-

Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.

-

Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are based on established spectroscopic principles and data for analogous structures.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[3] |

| Molecular Weight | 165.19 g/mol [3] |

| Appearance | Off-white to pale brown solid |

| CAS Number | 175136-34-2[3] |

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃ or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~6.6-6.8 (m, 3H): Aromatic protons. The exact splitting pattern will depend on the coupling constants.

-

~4.8-5.2 (br s, 2H): Amine (-NH₂) protons. This peak may be broad and its chemical shift is concentration-dependent. It will exchange with D₂O.

-

~4.1-4.3 (t, 2H): Methylene protons adjacent to one of the ether oxygens (-OCH₂-).

-

~3.9-4.1 (t, 2H): Methylene protons adjacent to the other ether oxygen (-OCH₂-).

-

~2.0-2.2 (quint, 2H): Central methylene protons of the propyl linker (-CH₂-).

-

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃ or DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

-

~140-150: Aromatic carbons attached to oxygen and nitrogen.

-

~110-125: Aromatic carbons.

-

~70-75: Methylene carbons adjacent to the ether oxygens (-OCH₂-).

-

~30-35: Central methylene carbon of the propyl linker (-CH₂-).

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (two bands for a primary amine) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-3000 | Aliphatic C-H stretching |

| ~1620 | N-H bending (scissoring) |

| ~1500, ~1450 | Aromatic C=C stretching |

| 1200-1300 | Aryl-O stretching (asymmetric) |

| 1000-1100 | Aryl-O stretching (symmetric) and C-N stretching |

| ~800-850 | Out-of-plane C-H bending (aromatic) |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z Values:

Applications in Drug Development and Future Perspectives

This compound serves as a crucial building block for the synthesis of a wide range of derivatives with potential therapeutic applications. The primary amine functionality is a versatile handle for introducing various substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

The benzodioxepine scaffold, being a "privileged structure," has been incorporated into molecules targeting a variety of receptors and enzymes.[1] The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the benzodioxepine system, allows for favorable interactions with biological targets. The amine group can act as a hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility and pharmacokinetic properties.

Future research will likely focus on the development of novel derivatives of this compound with enhanced potency, selectivity, and drug-like properties for a range of therapeutic areas, including but not limited to central nervous system disorders, cardiovascular diseases, and oncology.

References

- PubChem. 3,4-dihydro-2H-1,5-benzodioxepine.

- PubChemLite. This compound.

- NIST WebBook. 2H-1,5-Benzodioxepin, 3,4-dihydro-.

- Journal of Medicinal Chemistry. 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants.

- Chemcasts. Thermophysical Properties of this compound.

- PubMed. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.

- ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

- Dayoo Chemical. This compound.

- NIH. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.

- Molbase. This compound.

- PubMed. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors.

- PubChem. 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one.

- PubChem. 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine.

- NIH. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides.

- ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones.

- SpectraBase. 2-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione.

- ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

Sources

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine CAS number 175136-34-2

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2)

Section 1: Executive Overview

This guide provides a comprehensive technical overview of this compound, identified by CAS number 175136-34-2. This compound is a pivotal intermediate in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture is distinguished by a benzodioxepine core—a seven-membered heterocyclic ring fused to a benzene ring—and a primary amine substituent. This amine group serves as a highly versatile synthetic handle, enabling a wide array of chemical modifications to build complex molecular structures. The benzodioxepine framework itself is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a scaffold for ligands targeting multiple biological receptors. This document details the compound's physicochemical properties, validated synthesis protocols, key chemical reactions, applications in drug discovery, and essential safety and handling procedures.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 175136-34-2 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 165.19 g/mol | [3] |

| IUPAC Name | This compound | [2][4] |

| InChIKey | FVLCICVRAPEYNX-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | NC1=CC=C2OCCCCO2C=C1 | [2][4] |

| Solubility | Soluble in water. Highly soluble in ethanol, acetone. | [1] |

| Predicted XlogP | 1.2 | [6] |

| Appearance | Pale brown powder (may vary by supplier) | [7] |

| Predicted Boiling Point | 315.4 °C | [5] |

Section 3: Synthesis and Manufacturing Pathways

The synthesis of this compound is a well-established, multi-step process rooted in fundamental organic chemistry principles. The strategy involves first constructing the core heterocyclic system, followed by functional group manipulation on the aromatic ring.

Formation of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The foundational benzodioxepine ring is most efficiently constructed via a Williamson ether synthesis. This classical method provides a reliable and scalable route to the core structure.

Mechanism & Rationale: The reaction involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane. The phenolic hydroxyl groups of catechol are deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic diphenoxide. This nucleophile then undergoes a double Sₙ2 reaction with 1,3-dibromopropane to form the seven-membered dioxepine ring. The choice of a polar aprotic solvent like dimethylformamide (DMF) is critical, as it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.

Detailed Experimental Protocol:

-

To a stirred solution of catechol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

-

Heat the mixture to approximately 80-90 °C to ensure complete salt formation.

-

Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature.

-

Stir the reaction at 90 °C for 12-18 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepin.

Introduction of the 7-Amino Group

With the core scaffold in hand, the next phase involves introducing the amine functionality at the C-7 position of the aromatic ring. This is achieved through a robust nitration-reduction sequence.

Mechanism & Rationale:

-

Nitration: The benzodioxepine ring is subjected to electrophilic aromatic substitution. The ether oxygens are ortho-, para-directing activators. Due to sterics, the incoming electrophile, the nitronium ion (NO₂⁺), is directed primarily to the C-7 position (para to one of the oxygens). The nitronium ion is generated in situ from a mixture of concentrated nitric and sulfuric acids, a standard and highly effective nitrating system. Careful temperature control is essential to prevent side reactions.

-

Reduction: The resulting 7-nitro group is then reduced to the target primary amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished by various well-established methods, such as catalytic hydrogenation (H₂ over Pd/C), or metal-acid reduction (e.g., SnCl₂ in HCl or Fe in acetic acid). The choice of method depends on scale and the presence of other sensitive functional groups.

Detailed Experimental Protocol:

-

Nitration: a. Cool a flask containing 3,4-dihydro-2H-1,5-benzodioxepin to 0 °C in an ice bath. b. Slowly add a pre-chilled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v), ensuring the internal temperature does not exceed 10 °C. c. Stir the mixture at 0-5 °C for 1-2 hours. d. Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. e. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and evaporate the solvent to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin.

-

Reduction: a. Dissolve the 7-nitro intermediate in ethanol or ethyl acetate. b. Add a catalytic amount of 10% Palladium on carbon (Pd/C). c. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed. d. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies almost entirely in the reactivity of its primary aromatic amine group. This functionality provides a gateway for constructing a diverse library of derivatives.

Key Transformations:

-

N-Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base to form stable amide bonds. This is a common strategy to introduce new molecular fragments or to modulate the physicochemical properties of the parent compound. For example, reaction with chloroacetyl chloride yields 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, a versatile intermediate for further nucleophilic substitution.

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonamides. Sulfonamides are a well-known pharmacophore found in numerous approved drugs, making this a strategically important derivatization.

-

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring, such as halogens, cyano, or hydroxyl groups, further expanding the synthetic possibilities.

Section 5: Applications in Medicinal Chemistry

This compound is primarily used as a building block in the discovery of new bioactive molecules. The benzodioxepine scaffold is present in compounds investigated for a range of therapeutic areas. The ability to easily modify the 7-amino position allows researchers to perform structure-activity relationship (SAR) studies. By synthesizing a library of amides, sulfonamides, and other derivatives, chemists can systematically probe the interactions of these molecules with biological targets like enzymes or receptors, optimizing for potency, selectivity, and pharmacokinetic properties. The nature, size, and electronic properties of substituents attached via the amine group can profoundly influence the biological activity of the final compound.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The toxicological properties of this specific compound have not been fully investigated, and it should be handled with care.[8] It is intended for research use only.[3]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | [8][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Do not get in eyes, on skin, or on clothing. | [8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [8][10] |

| Incompatibilities | Strong oxidizing agents, acid chlorides. | [8] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. | [8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [8] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Get medical advice if skin irritation occurs. | [8] |

Section 7: Conclusion

This compound is a high-value chemical intermediate whose utility is defined by the strategic combination of a privileged benzodioxepine scaffold and a synthetically versatile primary amine. Its well-defined synthesis and predictable reactivity make it an essential tool for researchers in medicinal chemistry and materials science. By enabling access to a broad chemical space of derivatives, this compound will continue to play a role in the development of novel molecules with potential therapeutic applications.

References

- Current time information in मंडी डिवीजन, IN. Google.

- This compound. Benchchem.

- This compound | 175136-34-2. ChemicalBook.

- Data Sheet (Cat.No.Fr16658). TargetMol.

- This compound. Fluorochem.

- 22013-33-8 | 2,3-Dihydrobenzo[b][12][13]dioxin-6-amine. Ambeed.com.

- [175136-34-2]. Matrix Scientific.

- 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7 ... Benchchem.

- This compound | CAS 175136-34-2. SCBT.

- This compound. PubChemLite.

- 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635. PubChem.

- SAFETY DATA SHEET. Fisher Scientific.

- This compound | CAS 175136-34-2. Molbase.

- Thermophysical Properties of this compound. Chemcasts.

- The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98%. Thermo Fisher Scientific.

- Safety data sheet. ITW Reagents.

Sources

- 1. This compound | 175136-34-2 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 175136-34-2 [matrix-fine-chemicals.com]

- 5. chem-casts.com [chem-casts.com]

- 6. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid, 98% 5 g | Buy Online [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. itwreagents.com [itwreagents.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Access of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular architecture, physicochemical properties, a detailed synthetic pathway, and its potential as a versatile scaffold in medicinal chemistry.

Introduction: The Significance of the Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a privileged heterocyclic scaffold in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring imparts a defined three-dimensional geometry that can effectively present pharmacophoric features for interaction with biological targets. Derivatives of this core structure have been explored for a range of biological activities, including potential as bronchodilating agents. The presence of an amine functionality at the 7-position, as in this compound, provides a crucial reactive handle for the synthesis of diverse chemical libraries, making it a valuable building block in the quest for novel therapeutics. This compound serves as an important raw material and intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyestuffs.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The amine group is attached to the aromatic portion of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175136-34-2 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [3] |

| Melting Point | 68 °C | Chemcasts |

| Solubility | Soluble in water; Highly soluble in ethanol and acetone | [1] |

| SMILES | Nc1ccc2c(c1)OCCCO2 | [2] |

| InChIKey | FVLCICVRAPEYNX-UHFFFAOYSA-N | [2] |

While a crystal structure for the title amine is not publicly available, the crystal structure of its immediate precursor, 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin, has been determined.[4] This related structure provides valuable insight into the conformation of the benzodioxepin ring system. The solid crystallizes in an orthorhombic system with the space group Pcab.[4]

Synthesis and Characterization: A Step-by-Step Approach

The synthesis of this compound can be achieved through a reliable, multi-step process commencing with the commercially available 3,4-dihydro-2H-1,5-benzodioxepine. The overall synthetic strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of 3,4-Dihydro-7-nitro-2H-1,5-benzodioxepine

This protocol is adapted from the synthesis of the precursor to 3,4-dihydro-7-acetamido-2H-1,5-benzodioxepin.[4]

Materials:

-

3,4-Dihydro-2H-1,5-benzodioxepine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydro-2H-1,5-benzodioxepine in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine.

Experimental Protocol: Synthesis of this compound

The reduction of the nitro group can be accomplished using various established methods. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

-

3,4-Dihydro-7-nitro-2H-1,5-benzodioxepine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-dihydro-7-nitro-2H-1,5-benzodioxepine and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

-

¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the dioxepine ring, and a broad singlet for the amine protons which would disappear upon D₂O exchange.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the amine group showing a characteristic upfield shift compared to the nitro precursor, and signals for the aliphatic carbons of the seven-membered ring.

-

IR Spectroscopy: Characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, along with C-H, C=C aromatic, and C-O ether stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 165.19 g/mol .

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The primary amine group serves as a versatile synthetic handle for the introduction of a wide array of functional groups and for the construction of more complex molecular architectures.

Structure-Activity Relationship (SAR) Studies

The amine functionality allows for systematic modifications to explore the structure-activity relationships of benzodioxepin derivatives. For example, acylation with various carboxylic acids can lead to a library of amides with diverse substituents, which can be screened for activity against a panel of biological targets. Similarly, reductive amination with different aldehydes and ketones can generate a series of secondary and tertiary amines, modulating the basicity and steric bulk at the 7-position.

Privileged Scaffold for Diverse Targets

The benzodioxepine framework has been described as a "privileged structure" in medicinal chemistry, capable of serving as a scaffold for ligands targeting multiple, unrelated biological targets. This versatility makes this compound an attractive starting point for lead discovery programs across various therapeutic areas.

While specific biological data for the title compound is limited, the broader class of benzodioxepins has shown promise. For instance, certain derivatives have been investigated as muscarinic M3 receptor antagonists, which are of interest for the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of selective antagonists for this receptor is an active area of research.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the reactive amine handle, allows for the creation of diverse libraries of compounds for biological screening. The inherent structural features of the benzodioxepin scaffold make it a promising platform for the development of novel therapeutics targeting a range of biological pathways. Further investigation into the biological activities of derivatives of this core structure is warranted and holds the potential for the discovery of new and effective medicines.

References

- Ben Hassen, R., et al. (2007). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Journal of Structural Chemistry, 48(4), 752-756.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- Molecule.one. (n.d.). This compound | CAS 175136-34-2.

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Synthesis, Characterization, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique conformational properties and synthetic tractability make it a valuable core for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine , providing a comprehensive overview of its nomenclature, physicochemical properties, detailed synthetic protocols, and its role as a crucial building block in the creation of bioactive molecules. Particular emphasis is placed on its application in the development of modulators for challenging drug targets, including the P2X4 receptor and the MDM2/XIAP apoptosis pathway. This document serves as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds for therapeutic intervention.

Core Compound Identification and Properties

The foundational compound of this guide is identified by the following nomenclature and chemical identifiers.

IUPAC Name and Synonyms

-

Common Synonyms: 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

Chemical Structure and Physicochemical Data

The molecular structure consists of a benzene ring fused to a seven-membered dioxepine ring, with an amine substituent at the 7-position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][3] |

| Molecular Weight | 165.19 g/mol | [3] |

| InChI Key | FVLCICVRAPEYNX-UHFFFAOYSA-N | [1][2][4] |

| SMILES | Nc1ccc2c(c1)OCCCO2 | [1] |

| Predicted XlogP | 1.2 | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water, highly soluble in ethanol, acetone. | [1] |

| Boiling Point | 315.39 °C (Normal) |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available catechol. This process involves the formation of the benzodioxepine core, followed by nitration and subsequent reduction. The protocol described below is a self-validating system, where the successful synthesis of the final product relies on the confirmed identity of its precursors.

Synthetic Pathway Overview

The overall synthetic scheme is logical and relies on well-established chemical transformations, ensuring high reproducibility. The causality behind this experimental design is to first construct the stable heterocyclic core and then introduce the versatile amine functionality via a nitro intermediate, which is a standard and reliable method for aromatic amination.

Sources

A Technical Guide to the Spectral Analysis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Introduction

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique combination of a flexible seven-membered dioxepine ring fused to an aromatic amine. This structure presents a compelling scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, framed within the context of established spectroscopic principles and methodologies. While experimental spectra for this specific molecule are not widely published, this document serves as a robust predictive guide based on the analysis of its constituent functional groups and analogous structures.

Molecular Structure and Key Features

The foundational step in spectral interpretation is a comprehensive understanding of the molecule's structure. This compound (C₉H₁₁NO₂) features a benzene ring substituted with an amino group and fused to a seven-membered heterocyclic ring containing two oxygen atoms. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectral signature.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and their relative numbers (integration).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ (NH₂) | ~3.5 | broad singlet | 2H |

| H₁ | ~6.7 | doublet | 1H |

| H₂ | ~6.2 | doublet of doublets | 1H |

| H₃ | ~6.1 | doublet | 1H |

| H₄, H₄' | ~4.2 | triplet | 4H |

| H₅, H₅' | ~2.1 | quintet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H₁, H₂, H₃): The protons on the benzene ring will appear in the aromatic region of the spectrum. The electron-donating amino group will shield these protons, causing them to resonate at relatively high field (lower ppm) for aromatic protons. The expected splitting pattern arises from coupling to adjacent aromatic protons.

-

Dioxepine Ring Protons (H₄, H₄', H₅, H₅'): The methylene protons of the seven-membered ring are expected to show distinct signals. The protons adjacent to the oxygen atoms (H₄, H₄') will be deshielded and appear at a lower field compared to the central methylene protons (H₅, H₅').

-

Amine Protons (Hₐ): The protons of the primary amine will typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the nitrogen atom. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C₁ | ~140 |

| C₂ | ~110 |

| C₃ | ~105 |

| C₄ | ~145 |

| C₅ | ~142 |

| C₆ | ~115 |

| C₇, C₇' | ~70 |

| C₈ | ~30 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (C₁-C₆): The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the amino group (C₁) will be significantly shielded, while the carbons ortho and para to the amino group will also show some shielding. The carbons of the ring fusion (C₄, C₅) will be deshielded.

-

Dioxepine Ring Carbons (C₇, C₇', C₈): The carbons adjacent to the oxygen atoms (C₇, C₇') will be deshielded due to the electronegativity of oxygen. The central methylene carbon (C₈) will resonate at a higher field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[4]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

-

Ensure the sample height in the NMR tube is between 4-5 cm.[1][4]

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for sample introduction and analysis. [5] Instrumental Parameters (GC-MS with EI source):

-

Ionization Mode: Electron Ionization (EI). [6][7][8]* Electron Energy: 70 eV. [6][8]* Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature gradient to ensure good separation and peak shape.

-

Mass Range: m/z 40-400.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. The predicted data, based on established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers in the field. The provided experimental protocols are designed to yield high-quality data, ensuring confidence in the identification and characterization of this important molecule and its derivatives in drug discovery and development endeavors.

References

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- NMR Sample Preparation Guidelines.

- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].

- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- Scribd. NMR Sample Preparation Guide.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.

- Wikipedia. Mass spectrometry.

- ResearchGate. (2011). Influence of Solvents on IR Spectrum of Aromatic Amines.

- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

- ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline....

- LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.

- Bruker. Guide to FT-IR Spectroscopy.

- ResearchGate. (2009). NMR Spectra of Anilines.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chromatographyonline.com [chromatographyonline.com]

Navigating the Therapeutic Potential of Benzodioxepine Derivatives: A Technical Guide

Introduction

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of benzodioxepine derivatives, offering insights into their design, synthesis, and mechanisms of action. We will delve into key therapeutic areas where these compounds have shown significant promise, including oncology, infectious diseases, and neuropharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

I. Anticancer Activity: Targeting the Machinery of Cell Division

A significant body of research has focused on the development of benzodioxepine derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics, a critical process for cell division.[1][2]

A. Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in forming the mitotic spindle during cell division.[2] The proper functioning of this spindle is essential for the accurate segregation of chromosomes into daughter cells. Several benzodioxepine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1] The disruption of the microtubular cytoskeleton triggers a mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis, or programmed cell death.[1][3]

-

Key Insight for Drug Development: The colchicine-binding site is a well-validated target for anticancer drugs. A significant advantage of targeting this site is the potential to overcome multidrug resistance, a common challenge in cancer chemotherapy.[2]

B. Apoptosis Induction Pathways

The induction of apoptosis by benzodioxepine derivatives is a multi-faceted process. In addition to mitotic arrest, these compounds can trigger apoptosis through various signaling pathways:

-

Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, has been observed.[3]

-

Activation of Caspases: These compounds can boost the levels of initiator and executioner caspases, the key enzymes responsible for dismantling the cell during apoptosis.[3]

-

p53 Upregulation: Increased expression of the tumor suppressor gene p53 has also been reported, further promoting apoptosis.[3]

-

Cytochrome C Release: The release of cytochrome C from the mitochondria into the cytoplasm is a critical step in the intrinsic apoptotic pathway and is stimulated by some benzodioxepine derivatives.[3]

C. Representative Anticancer Benzodioxepine Derivatives

Several classes of benzodioxepine derivatives have demonstrated significant anticancer activity:

-

1,4-Benzodioxine Derivatives: A notable example is a 1,4-benzodioxine derivative that exhibited a broad spectrum of activity against various cancer cell lines, including HepG2 (liver), PC-3 (prostate), MCF-7 (breast), and A549 (lung), with IC50 values below 10 μM.[3] This compound was also found to be an inhibitor of tubulin polymerization with an IC50 of 6.37 μM.[3]

-

Dibenzo[b,f]oxepine Derivatives: These compounds have also been investigated for their antiproliferative activity against cancer cell lines such as HCT116 and MCF-7.[2] Molecular modeling and biological assays have confirmed their interaction with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton.[2]

-

Benzoxepin-Derived Estrogen Receptor Modulators: A series of novel benzoxepin-derived compounds have been developed as selective estrogen receptor modulators (SERMs).[4] These compounds, which incorporate a triarylethylene arrangement similar to tamoxifen, demonstrate potent antiproliferative effects on MCF-7 human breast cancer cells at nanomolar concentrations.[4]

D. Experimental Protocol: Evaluating Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a common and reliable method for evaluating the antiproliferative effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzodioxepine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Anticancer Mechanism of Benzodioxepine Derivatives

Caption: Mechanism of anticancer action for benzodioxepine derivatives.

II. Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzodioxepine derivatives have emerged as a promising class of antimicrobial agents with novel mechanisms of action.

A. Mechanism of Action: Targeting Fatty Acid Biosynthesis

A key target for the antibacterial activity of some benzodioxepine derivatives is the fatty acid biosynthesis pathway, an essential metabolic process in bacteria.[5][6] Specifically, these compounds have been shown to interact with the FabH enzyme, which plays a crucial role in the initiation of fatty acid synthesis.[5][6] By inhibiting this enzyme, the derivatives disrupt the bacterial cell membrane integrity, leading to bacterial cell death.

B. Structure-Activity Relationship (SAR) Insights

Recent studies have focused on the synthesis and evaluation of novel benzodioxepine-biphenyl amide derivatives.[5][6] These studies have provided valuable insights into the structure-activity relationships governing their antibacterial potency. For instance, the nature and position of substituents on the biphenyl group have been shown to significantly influence the antimicrobial efficacy.[6]

C. Efficacy Against Gram-Positive and Gram-Negative Bacteria

Benzodioxepine derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[5][6][7][8]

-

Gram-Positive Bacteria: Notably, some derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).[5][7]

-

Gram-Negative Bacteria: Activity against Escherichia coli has also been reported.[7]

D. Antifungal Activity

In addition to their antibacterial properties, some dibenzo[b,e]oxepine derivatives have also exhibited antifungal activity against strains such as Aspergillus niger.[7][9]

E. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the benzodioxepine derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram: Antibacterial Workflow for Benzodioxepine Derivatives

Caption: Experimental workflow for antibacterial drug discovery.

III. Neuropharmacological Activities: Modulating Brain Chemistry

The unique structural features of benzodioxepine derivatives have also led to their exploration as modulators of the central nervous system (CNS).

A. Antipsychotic Properties

Certain dibenzo[b,f]oxepin derivatives have shown promising antipsychotic properties.[1] These compounds have been found to exhibit high activity at the dopamine D4 receptor, with some derivatives being twice as active as the atypical antipsychotic drug clozapine in blocking this receptor.[1]

B. Anxiolytic Potential

The anxiolytic (anti-anxiety) potential of some benzodioxepine derivatives has also been investigated.[1]

C. Adrenoceptor Antagonism

A series of 1,4-benzodioxan-arylpiperazine derivatives have been synthesized and evaluated for their binding affinity at α1- and α2-adrenoceptors.[10] These studies have contributed to the development and validation of pharmacophore models for α1-adrenoceptor antagonists.[10]

IV. Other Notable Biological Activities

The therapeutic potential of benzodioxepine derivatives extends beyond the areas highlighted above.

-

Anti-hyperlipidemia: Some 1,3-benzodioxole derivatives have demonstrated the ability to reduce plasma lipids and improve liver function, suggesting their potential in treating hyperlipidemia.[11]

-

Antioxidant and Anti-inflammatory Effects: Certain derivatives have also exhibited significant antioxidant and anti-inflammatory activities.[11]

-

Glucokinase Regulatory Protein Interaction: Benzodioxepine and benzodioxine compounds have been identified that interact with the glucokinase regulatory protein, indicating a potential therapeutic application in the treatment of diabetes.[12][13]

V. Future Perspectives and Conclusion

The diverse biological activities of benzodioxepine derivatives underscore their importance as a versatile scaffold in drug discovery. Future research in this area will likely focus on:

-

Optimization of Lead Compounds: Further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of promising lead compounds.

-

Elucidation of Novel Mechanisms of Action: Investigating new biological targets and signaling pathways modulated by these derivatives.

-

Exploration of New Therapeutic Areas: Expanding the application of benzodioxepine derivatives to other disease areas.

References

- Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Deriv

- Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives.

- Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. PubMed. (2019-11-01).

- Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI.

- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv

- Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists. PubMed.

- A New Benzo[10][14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI.

- Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)

- Synthesis and Biological Activity of. Amanote Research.

- Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives.

- Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Deriv

- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.

- Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives.

- Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modul

- Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. PubMed.

- Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.

- EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes.

- EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes.

- Scheme 9: (A) Known biologically active benzophenone derivatives; (B...).

- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv

- Synthesis and bioactivity investigation of benzophenone and its deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 12. EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes - Google Patents [patents.google.com]

- 13. EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes - Google Patents [patents.google.com]

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique conformational properties and the synthetic tractability of its 7-amino group have established it as a versatile building block in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the synthesis, key medicinal chemistry applications, and structure-activity relationships (SAR) of derivatives based on this core. We will delve into its prominent role in the development of cardiovascular agents, its emerging potential in oncology and neurodegenerative diseases, and provide detailed experimental protocols for its synthesis and biological evaluation, offering a critical resource for researchers engaged in modern drug discovery.

Introduction: The Significance of the Benzodioxepine Scaffold

The benzodioxepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the design of pharmacologically active compounds. Its derivatives are known to possess a wide range of biological activities, including bronchodilating effects, and have even found applications in the fragrance industry.[1] The incorporation of an amine group at the 7-position, yielding this compound, provides a critical reactive handle for extensive chemical modification, allowing for the construction of vast and diverse chemical libraries for drug discovery programs.[1] This amine functionality can readily participate in a variety of chemical transformations, such as acylation and sulfonylation, enabling the synthesis of complex molecular architectures with therapeutic potential.[1]

This guide will illuminate the multifaceted role of this scaffold, beginning with its synthesis and moving through its most significant applications, with a particular focus on its incorporation into the well-known antihypertensive drug, Urapidil.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the formation of the benzodioxepine ring system, followed by the introduction of the crucial amino functionality.

Formation of the 3,4-Dihydro-2H-1,5-benzodioxepine Ring

The most prevalent and efficient method for constructing the benzodioxepine ring is through a Williamson ether synthesis. This involves the condensation of catechol with a suitable three-carbon dielectrophile, typically 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[1] The base deprotonates the hydroxyl groups of catechol, forming a nucleophilic phenoxide that subsequently displaces the bromide ions in a double intramolecular SN2 reaction to form the seven-membered ring.

Caption: Formation of the benzodioxepine ring.

Introduction of the 7-Amino Group

A common and well-established strategy for introducing an amino group onto an aromatic ring is a two-step process involving nitration followed by reduction.[1]

-

Nitration: The 3,4-dihydro-2H-1,5-benzodioxepine is subjected to electrophilic aromatic nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid to generate the electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.[1]

-

Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding 7-amino compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., SnCl₂ in HCl).[2][3]

Caption: Dual mechanism of action of Urapidil.

Structure-Activity Relationships (SAR):

SAR studies on benzodioxane-related compounds have provided valuable insights into the structural requirements for α1-adrenoceptor antagonism.

| Modification | Effect on α1-Adrenoceptor Affinity | Reference |

| Alkyl substitution on the secondary amino nitrogen | Greatly reduces affinity | [1] |

| Ortho-methoxy substitution on the phenyl moiety | Increases affinity | [1] |

| Para-hydroxy substitution on the phenyl moiety | Increases affinity | [1] |

| Deletion or substitution of the side chain oxygen | No significant loss of affinity | [1] |

These findings suggest that the nature and position of substituents on the aromatic ring and the linker to the amine play a crucial role in modulating the affinity and selectivity for α1-adrenoceptors.

Emerging Applications in Oncology

Recent research has begun to explore the potential of benzodioxine and related scaffolds as anticancer agents. For instance, certain 1,4-benzodioxine derivatives have demonstrated broad-spectrum antiproliferative effects against various cancer cell lines, including liver (HepG2), prostate (PC-3), breast (MCF-7), and lung (A549) cancers, with some compounds exhibiting IC50 values below 10 μM. [4][5]The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase. [4][5]One promising derivative, a 1,4-benzodioxine, was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 μM. [4][5] While direct examples of this compound derivatives as anticancer agents are still emerging, the proven activity of the broader benzodioxine class highlights a promising avenue for future research and development.

Potential in Neurodegenerative Diseases

The benzodioxane scaffold has also been investigated for its potential in treating neurodegenerative diseases. For example, 1,4-benzodioxan-substituted thienyl chalcone derivatives have been synthesized and evaluated as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative disorders like Parkinson's disease. [6]One such derivative exhibited a potent inhibitory activity with an IC50 of 0.11 μM and a high selectivity index. [6]Furthermore, this compound demonstrated anti-neuroinflammatory activity by inhibiting the release of nitric oxide and pro-inflammatory cytokines in microglia. [6] The neuroprotective potential of the benzodioxepine scaffold, coupled with the ability to modulate CNS targets as seen with Urapidil, suggests that derivatives of this compound could be promising candidates for the development of novel therapeutics for neurodegenerative conditions.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for key biological assays.

Synthesis of this compound

Step 1: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine

-

To a solution of catechol (1 equivalent) in dry DMF, add anhydrous potassium carbonate (2.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,4-dihydro-2H-1,5-benzodioxepine.

Step 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

-

To a stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum to yield 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Step 3: Synthesis of this compound

-

To a solution of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Assays

Protocol 1: α1-Adrenergic Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the desired α1-adrenergic receptor subtype.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Prazosin (a selective α1-antagonist).

-

Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound (or vehicle for total binding), and 25 µL of [³H]-Prazosin. b. To determine non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine) in separate wells. c. Initiate the binding reaction by adding 100 µL of the membrane preparation. d. Incubate at 25 °C for 60 minutes. e. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compounds and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: 5-HT1A Receptor Functional Assay (cAMP Inhibition)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Procedure: a. Seed the cells in a 96-well plate and grow to confluency. b. Pre-incubate the cells with the test compound for 15 minutes. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37 °C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

-

Data Analysis: Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production by the test compound and determine the EC50 value.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for a variety of biological targets. Its central role in the structure of Urapidil underscores its importance in cardiovascular drug discovery. The emerging data on its utility in developing anticancer and neuroprotective agents suggest that the full therapeutic potential of this versatile scaffold is yet to be fully realized.

Future research should focus on expanding the diversity of derivatives based on this core, particularly through modifications of the 7-amino group and substitutions on the aromatic ring. A deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation therapeutics. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of this privileged scaffold and to unlock its potential in addressing a wide range of unmet medical needs.

References

- Vertex AI Search. (2024). Mechanism of Urapidil.

- Vertex AI Search. (2025). Pharmacology of Urapidil.

- PubMed. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines.